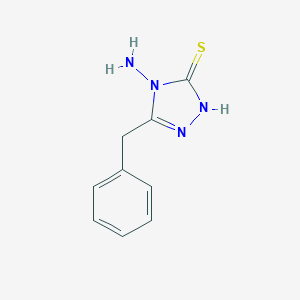

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol

Overview

Description

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol is a nitrogen-rich versatile pharmacophore . It is easily synthesized and converted to a range of biologically relevant heterocycles .

Synthesis Analysis

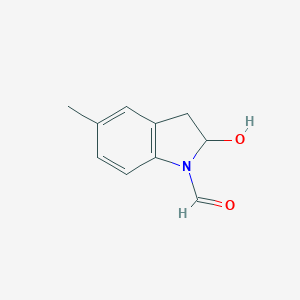

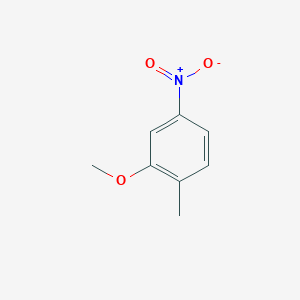

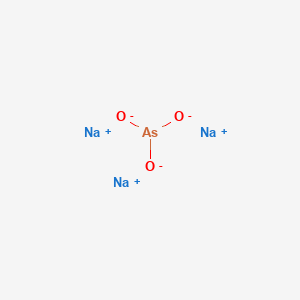

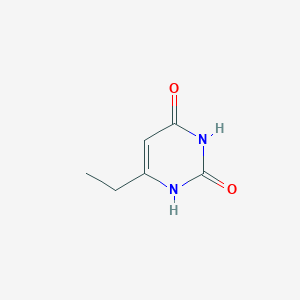

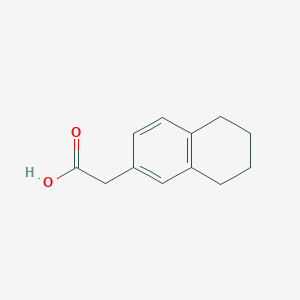

The synthesis of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol was performed using thiocarbohydrazide and phenylacetic acid . The basic nucleus was prepared by cyclization of potassium salt with hydrazine hydrate . A condensation reaction with different aldehydes was conducted to synthesize Schiff bases .Molecular Structure Analysis

The compound consists of a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl . X-ray crystallography shows that this molecule is polar but with a C=S double bond .Chemical Reactions Analysis

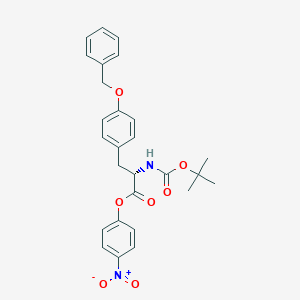

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol undergoes regioselective S-alkylation to form a series of S-substituted derivatives . It also reacts with ethyl bromoacetate to yield ethyl [(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .Scientific Research Applications

Antibacterial Activity

The compound has been used as a precursor to synthesize new biologically active heterocycles . Some of these synthesized compounds have shown high and favorable antibacterial activity . This makes it a valuable compound in the development of new antibacterial agents.

Antifungal Activity

1,2,4-Triazoles and their derivatives, which include “4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol”, have been found to exhibit significant antifungal activity . This makes them important in the development of new antifungal agents.

Antiviral Activity

1,2,4-Triazoles, including “4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol”, have been found to exhibit antiviral activity . This makes them valuable in the development of new antiviral agents.

Antitubercular Activity

1,2,4-Triazoles, including “4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol”, have been found to exhibit antitubercular activity . This makes them important in the development of new antitubercular agents.

Anticonvulsant Activity

1,2,4-Triazoles, including “4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol”, have been found to exhibit anticonvulsant activity . This makes them valuable in the development of new anticonvulsant agents.

Anti-inflammatory Activity

1,2,4-Triazoles, including “4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol”, have been found to exhibit anti-inflammatory activity . This makes them important in the development of new anti-inflammatory agents.

Antitumor Activity

1,2,4-Triazoles, including “4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol”, have been found to exhibit antitumor activity . This makes them valuable in the development of new antitumor agents.

DNA Marker Detection

1H-1,2,4-Triazole-3-thiol, which includes “4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol”, has been used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers . This makes it a valuable compound in the development of new DNA marker detection methods.

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that 1,2,4-triazoles, a class of compounds to which our compound belongs, are known to exhibit a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory activities, suggesting they interact with multiple targets.

Mode of Action

The broad spectrum of biological activities exhibited by 1,2,4-triazoles suggests that they likely interact with their targets in a way that modulates their function, leading to the observed effects .

Biochemical Pathways

Given the wide range of biological activities exhibited by 1,2,4-triazoles, it can be inferred that they likely affect multiple pathways, leading to downstream effects that contribute to their overall biological activity .

Result of Action

The wide range of biological activities exhibited by 1,2,4-triazoles suggests that they likely induce a variety of molecular and cellular changes .

Action Environment

It’s worth noting that many drugs’ efficacy and stability can be influenced by factors such as temperature, light, and ph .

properties

IUPAC Name |

4-amino-3-benzyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNXPJGHKISKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354240 | |

| Record name | 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806864 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

13373-10-9 | |

| Record name | 4-Amino-5-benzyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol a promising candidate for developing new antibacterial agents?

A1: The research highlights the compound's versatility as a precursor for synthesizing diverse heterocyclic compounds []. This is significant because heterocycles are frequently found in pharmaceuticals, and their diverse structures can be tailored to interact with specific biological targets, potentially leading to new antibacterial agents. The study demonstrates this by successfully synthesizing various derivatives of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol, some of which exhibited promising antibacterial activity against tested bacterial strains [].

Q2: How did the researchers confirm the structures of the newly synthesized derivatives?

A2: The researchers employed a combination of analytical techniques to confirm the structures of the newly formed compounds. These techniques included:

- Elemental analysis: This confirmed the elemental composition of the synthesized compounds, ensuring they matched the expected formulas [].

- Spectroscopic methods:

- FT-IR spectroscopy: This technique identified the functional groups present in the molecules by analyzing their characteristic infrared absorption patterns [].

- NMR spectroscopy (1H NMR and 13C NMR): These methods provided detailed information about the hydrogen and carbon environments within the molecules, further confirming their structures [].

- Mass spectrometry: This technique helped determine the molecular weight and fragmentation patterns of the synthesized compounds, providing additional structural information [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)